molecular formula C8H15Br B045317 8-Bromo-1-octene CAS No. 2695-48-9

8-Bromo-1-octene

Cat. No.: B045317
CAS No.: 2695-48-9
M. Wt: 191.11 g/mol
InChI Key: SNMOMUYLFLGQQS-UHFFFAOYSA-N
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Description

8-Bromo-1-octene is an organic compound with the molecular formula C8H15Br. It is a brominated derivative of 1-octene, characterized by the presence of a bromine atom at the eighth carbon of the octene chain. This compound is commonly used as an intermediate in organic synthesis and has various applications in the field of chemistry.

Scientific Research Applications

8-Bromo-1-octene is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the preparation of bioactive compounds and as a building block in the synthesis of biologically relevant molecules.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry research.

    Industry: Applied in the production of specialty chemicals, polymers, and materials science research.

Safety and Hazards

8-Bromo-1-octene is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to use personal protective equipment when handling it .

Mechanism of Action

Target of Action

8-Bromo-1-octene is a chemical compound with the molecular formula C8H15Br

Mode of Action

It has been used in the preparation of polymerizable ligands, required for the synthesis of quantum dot-labeled polymer beads . This suggests that it may interact with its targets through a mechanism involving the formation of covalent bonds, leading to changes in the structure and function of the targets.

Biochemical Pathways

Given its use in the synthesis of quantum dot-labeled polymer beads , it may be involved in pathways related to polymer synthesis and modification.

Pharmacokinetics

Its lipophilicity and water solubility, which can impact its bioavailability, have been noted

Result of Action

Its use in the synthesis of quantum dot-labeled polymer beads suggests that it may have effects on the structure and function of polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromo-1-octene can be synthesized through the bromination of 1-octene. The reaction typically involves the addition of bromine (Br2) to 1-octene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, this compound is produced using similar bromination techniques but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then separated and purified using distillation columns.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Addition Reactions: The double bond in this compound allows it to participate in addition reactions with various reagents like hydrogen (H2), halogens (Cl2, Br2), and hydrogen halides (HCl, HBr).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition Reactions: Hydrogen gas (H2) with a palladium catalyst, bromine (Br2) in carbon tetrachloride.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Substitution: 1-Octanol, 1-Octanenitrile.

    Addition: 1,2-Dibromo-octane, 1-Bromo-octane.

    Elimination: 1-Octene.

Comparison with Similar Compounds

  • 1-Bromo-7-octene
  • 10-Bromo-1-decene
  • 6-Bromo-1-hexene

Comparison: 8-Bromo-1-octene is unique due to the position of the bromine atom on the eighth carbon, which influences its reactivity and the types of reactions it undergoes. Compared to 1-Bromo-7-octene, this compound has a different reactivity pattern due to the position of the bromine atom. Similarly, 10-Bromo-1-decene and 6-Bromo-1-hexene have different chain lengths, which affect their physical and chemical properties.

Properties

IUPAC Name

8-bromooct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMOMUYLFLGQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181437
Record name 8-Bromooct-1-ene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2695-48-9
Record name 8-Bromo-1-octene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2695-48-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-1-octene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Bromooct-1-ene
Source EPA DSSTox
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Record name 8-bromooct-1-ene
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Record name 8-Bromo-1-octene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 8-bromo-1-octene used in the synthesis of copolymers, and what specific properties does it contribute to the final material?

A1: In the research paper [], this compound serves as a precursor to the comonomer, N-acetyl-O-(oct-7-enyl)-L-tyrosine ethyl ester. This comonomer is then copolymerized with ethylene using a titanium-based catalyst.

Q2: Are there any characterization techniques mentioned in the paper that confirm the successful incorporation of the this compound derivative into the copolymer?

A2: Yes, the research paper [] utilizes several characterization techniques to confirm the successful incorporation of the this compound derivative. These include:

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